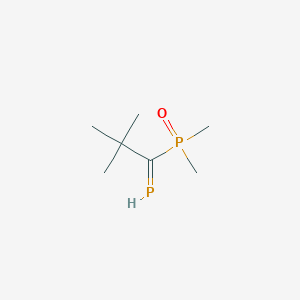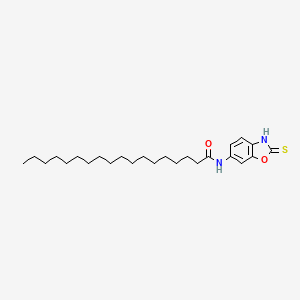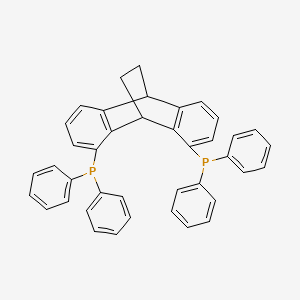
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is a bidentate ligand that has gained attention in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 1,8-dibromo-9,10-dihydro-9,10-ethanoanthracene with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: This compound readily forms coordination complexes with transition metals such as palladium, platinum, and nickel. These complexes are often used in catalytic applications.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coordination: Transition metal salts (e.g., palladium chloride, platinum chloride), solvents such as dichloromethane or toluene.
Substitution: Electrophiles such as bromine or nitric acid, solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: Phosphine oxides.
Coordination: Metal-ligand complexes.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are employed as catalysts in various organic reactions, including cross-coupling and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as conductive polymers and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene primarily involves its ability to coordinate with metal ions. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The specific molecular targets and pathways depend on the nature of the metal-ligand complex and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(diphenylphosphino)naphthalene: Another bidentate ligand with similar coordination properties but a different aromatic backbone.
1,5-Bis(diphenylphosphino)biphenylene: An isomeric compound with a biphenylene backbone, used in similar catalytic applications.
1,2-Bis(diphenylphosphino)benzene: A smaller ligand with similar phosphine groups, often used in coordination chemistry.
Uniqueness
1,8-Bis(diphenylphosphino)-9,10-dihydro-9,10-ethanoanthracene is unique due to its rigid ethanoanthracene backbone, which provides steric hindrance and influences the geometry of the metal-ligand complexes. This can lead to enhanced stability and selectivity in catalytic reactions compared to other similar ligands.
Properties
CAS No. |
832673-32-2 |
|---|---|
Molecular Formula |
C40H32P2 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(13-diphenylphosphanyl-3-tetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaenyl)-diphenylphosphane |
InChI |
InChI=1S/C40H32P2/c1-5-15-29(16-6-1)41(30-17-7-2-8-18-30)37-25-13-23-34-33-27-28-36(39(34)37)40-35(33)24-14-26-38(40)42(31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26,33,36H,27-28H2 |
InChI Key |
OGPMTQBIWRYJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1C4=C2C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


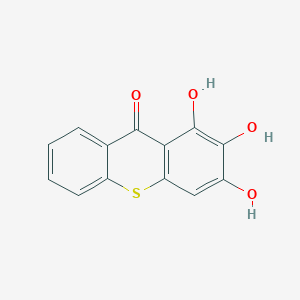
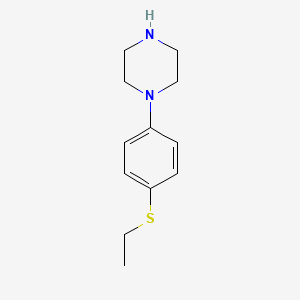
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
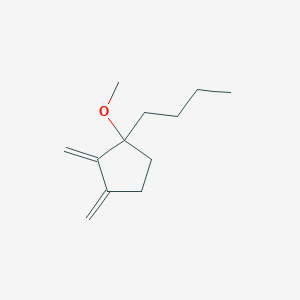
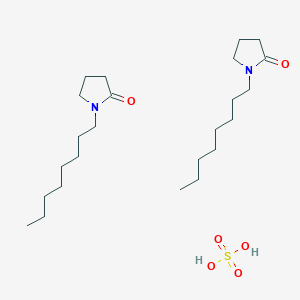

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
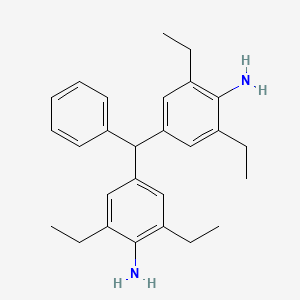
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
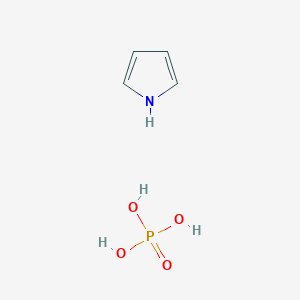
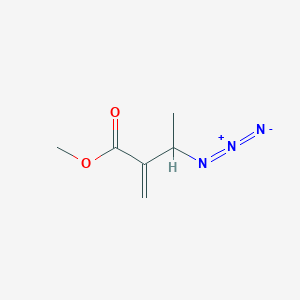
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
